molecular formula C12H11NO3 B13668539 Methyl 5-methoxyisoquinoline-3-carboxylate CAS No. 224321-84-0

Methyl 5-methoxyisoquinoline-3-carboxylate

Cat. No.: B13668539
CAS No.: 224321-84-0
M. Wt: 217.22 g/mol
InChI Key: KRRHICVJNRJEGF-UHFFFAOYSA-N
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Description

Methyl 5-methoxyisoquinoline-3-carboxylate is a heterocyclic organic compound featuring an isoquinoline core substituted with a methoxy group at position 5 and a methyl ester at position 3. The methoxy and ester groups influence the compound’s electronic properties, solubility, and reactivity, making it a versatile intermediate for synthetic modifications.

Properties

CAS No.

224321-84-0

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 5-methoxyisoquinoline-3-carboxylate

InChI

InChI=1S/C12H11NO3/c1-15-11-5-3-4-8-7-13-10(6-9(8)11)12(14)16-2/h3-7H,1-2H3

InChI Key

KRRHICVJNRJEGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CN=C(C=C21)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of Isoquinolines via Metal-Free Radical Cyclization

A metal-free radical cyclization reaction of vinyl isocyanides with alkanes can be used to synthesize isoquinolines. This method allows access to a range of 1-alkylisoquinolines. The procedure demonstrates functional group tolerance and broad substrate scope.

  • Reaction Conditions The reaction of methyl 2-isocyano-3,3-diphenylacrylate with cyclohexane, when initiated by benzoyl peroxide (BPO), yields methyl 1-cyclohexyl-4-phenylisoquinoline-3-carboxylate.

  • Kinetic Isotope Effect (KIE) Studies suggest that the cleavage of C(sp3)–H bonds to form alkane radicals may be involved in the rate-determining step.

Methoxycarbonylation

Cobalt-catalyzed methoxycarbonylation reactions of chlorobenzenes in the presence of methyl oxirane have been studied mechanistically.

  • General Procedure A mixture of \$$Co2(CO)8\$$ (0.050 g, 0.15 mmol), \$$K2CO3\$$ (2.5 g, 18 mmol), methanol (10 mL), the substrates, and an internal standard for GC are placed in a jacketed glass reactor. The mixture is stirred and subjected to a flow of carbon monoxide at room temperature for 20 minutes, followed by the insertion of \$$Co2(CO)8\$$ under a CO atmosphere.

Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxylates

Methyl 1-alkyloxymethyl-1,2,4-triazole-3-carboxylates can be prepared in two steps: first, obtaining the silyl derivatives of methyl 1,2,4-triazole-3-carboxylate, then introducing the 1-alkyl/aryloxymethyl fragment by alkylation of methyl 1,2,4-triazole-3-carboxylate.

Salting-Out Techniques in Synthesis

Salting-out techniques, informed by the Hofmeister series, can be applied in chemical synthesis.

List of Isoquinoline Derivatives

A variety of isoquinoline derivatives, including those with methoxy and ester functionalities, have been synthesized and characterized. These compounds may serve as synthetic intermediates or as inspiration for synthetic routes toward methyl 5-methoxyisoquinoline-3-carboxylate. Examples include:

  • 1-methoxy-4-isoquinolinecarbonitrile
  • 5,6,7-trimethoxy-8-isoquinolinecarbaldehyde
  • methyl (5,6,7-trimethoxy-8-isoquinolinyl)acetate
  • 5,6,7-trimethoxy-1-isoquinolinecarbonitrile
  • 5,6,7-trimethoxy-8-methyl-1-isoquinolinecarbonitrile

Scientific Research Applications

Methyl 5-methoxyisoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-methoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Broader Context: Methyl Esters in Heterocyclic Chemistry

Methyl esters are common in heterocyclic chemistry due to their stability and ease of synthesis. For example:

  • Methyl Salicylate: A simple aromatic ester with applications in flavoring and pharmaceuticals, differing from the target compound in its monocyclic structure .
  • Diterpene Methyl Esters: Compounds like sandaracopimaric acid methyl ester () highlight the diversity of ester applications but are structurally unrelated to isoquinoline derivatives .

Q & A

Basic Research Questions

Q. What crystallographic software packages are most reliable for refining the crystal structure of Methyl 5-methoxyisoquinoline-3-carboxylate, and what are their advantages?

  • Answer : SHELXL is the gold standard for small-molecule refinement due to its robust handling of diffraction data, constraints, and high-resolution structures . ORTEP-III provides graphical visualization of thermal displacement parameters, aiding in interpreting molecular geometry and disorder . For initial structure solution, SHELXD/SHELXE can rapidly phase experimental data, though alternative software may offer superior algorithms for specific cases .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the functional groups in this compound?

  • Answer :

  • 1H NMR : The methoxy group (5-OCH3) appears as a singlet near δ 3.8–4.0 ppm, while the ester methyl (3-COOCH3) resonates at δ 3.9–4.1 ppm. Aromatic protons in the isoquinoline ring show splitting patterns dependent on substitution .
  • IR : Strong ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and methoxy C-O vibrations near 1250 cm⁻¹ confirm functional groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrogen bonding patterns observed during crystallographic analysis?

  • Answer : Graph set analysis (Bernstein et al.) systematically categorizes hydrogen bond motifs (e.g., chains, rings) and compares them to known patterns . Combining this with SHELXL’s refinement tools (e.g., distance/angle restraints) resolves discrepancies between experimental data and theoretical models. For example, conflicting O-H···N interactions may require reevaluating protonation states or disorder modeling .

Q. What experimental strategies investigate the influence of the 5-methoxy group on reactivity and intermolecular interactions?

  • Answer :

  • Synthetic Comparison : Synthesize analogs (e.g., 5-H, 5-Cl) and compare reaction kinetics (e.g., ester hydrolysis rates) under controlled conditions.
  • Crystallography : Use SHELX-refined structures to analyze how 5-OCH3 affects π-stacking or hydrogen bonding. Graph set analysis of derivatives reveals substituent-dependent packing motifs .
  • Computational Modeling : DFT calculations predict electronic effects (e.g., methoxy’s electron-donating nature on ring electrophilicity) .

Q. How can molecular docking studies guide the design of derivatives with enhanced bioactivity?

  • Answer : Docking simulations against target proteins (e.g., kinases) identify optimal substitution patterns. For example:

  • The 3-carboxylate group may anchor the molecule via salt bridges.
  • The 5-methoxy group’s position influences hydrophobic pocket interactions.
    Prioritize derivatives with predicted strong binding affinities, as seen in quinoline-based drug design .

Q. What methodological considerations are critical for analyzing thermal stability via crystallographic data?

  • Answer : ORTEP-III’s thermal ellipsoid plots highlight regions of dynamic disorder. Cross-validate SHELXL’s anisotropic displacement parameters with DSC data to correlate crystallographic mobility (e.g., rotating methoxy groups) with thermal decomposition profiles .

Notes

  • Advanced FAQs emphasize interdisciplinary methods (e.g., crystallography, DFT, docking).
  • Contradictions in data (e.g., hydrogen bonding vs. computational predictions) require iterative refinement and cross-validation .

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